

Methacetin-methoxy-13C: A Technical Guide to its Safety and Toxicological Profile

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Compound of Interest		
Compound Name:	Methacetin-methoxy-13C	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and toxicological profile of **Methacetin-methoxy-13C**, a stable isotope-labeled compound primarily utilized as a diagnostic agent. The document consolidates available data on its safety classifications, metabolic pathways, and pharmacokinetic properties. Detailed experimental protocols for its principal application, the 13C-Methacetin Breath Test (MBT), are also presented. It is important to note that while the safety of **Methacetin-methoxy-13C** in the context of the MBT is well-established, comprehensive toxicological data, particularly from preclinical studies, are not extensively available in the public domain. This guide aims to serve as a foundational resource for professionals in research and drug development.

Introduction

Methacetin-methoxy-13C is a non-radioactive, stable isotope-labeled form of methacetin.[1] Its primary and well-documented application is as a probe for assessing the function of the hepatic microsomal system, specifically the activity of the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] This is achieved through the non-invasive 13C-Methacetin Breath Test (MBT), which provides a quantitative measure of the liver's metabolic capacity.[2]

Safety and Toxicology



The safety information for **Methacetin-methoxy-13C** is predominantly derived from its clinical use in the MBT, where it is administered as a single, low oral dose.

Acute Toxicity

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Methacetin-methoxy-13C** is classified as having acute oral toxicity.[1] Specific quantitative data from preclinical studies, such as the median lethal dose (LD50), are not publicly available.

Table 1: GHS Hazard Classification for Methacetin-methoxy-13C

Hazard Classification	GHS Category	Pictogram	Signal Word	Hazard Statement
Acute Toxicity (Oral)	Category 4	GHS07	Warning	H302: Harmful if swallowed

Other Toxicological Endpoints

A comprehensive review of publicly accessible literature and databases reveals a lack of available data for the following toxicological endpoints for **Methacetin-methoxy-13C**:

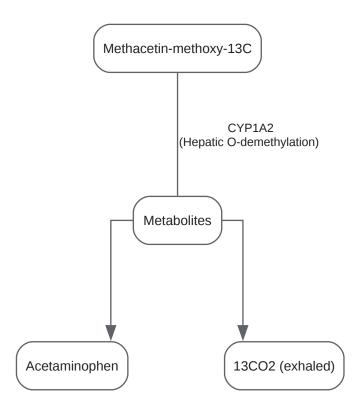
- Chronic toxicity
- Reproductive and developmental toxicity
- Genotoxicity
- Carcinogenicity

The absence of such data is likely attributable to the specific application of **Methacetin-methoxy-13C** as a diagnostic agent, which involves infrequent, low-dose administration, as opposed to chronic dosing often associated with therapeutic agents.

Metabolism and Pharmacokinetics Metabolic Pathway



Upon oral administration, **Methacetin-methoxy-13C** is absorbed from the gastrointestinal tract and subsequently metabolized in the liver.[2][3] The core metabolic process is the O-demethylation of the 13C-labeled methoxy group, a reaction catalyzed exclusively by the CYP1A2 isoenzyme.[2] This metabolic conversion yields two primary metabolites: acetaminophen (paracetamol) and 13C-labeled carbon dioxide (13CO2).[1][2] The resulting 13CO2 diffuses into the bloodstream, is transported to the lungs, and is then expelled in the exhaled air.[2][3]



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Figure 1. Metabolic Pathway of Methacetin-methoxy-13C.

Pharmacokinetic Parameters

Detailed preclinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters from animal studies, are not widely available. In humans, the rate and extent of 13CO2 exhalation serve as a proxy for the in-vivo activity of CYP1A2 and overall liver function.





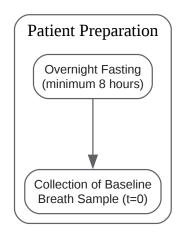
Experimental Protocols: The 13C-Methacetin Breath Test (MBT)

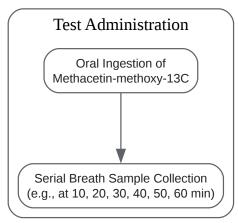
The MBT is the standardized experimental protocol for the clinical use of **Methacetin-methoxy-13C**. It is a dynamic liver function test.

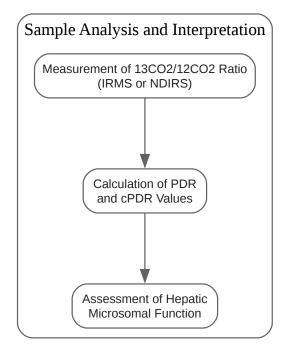
Experimental Workflow

The workflow for the MBT is a multi-step process that begins with patient preparation and concludes with the analysis of liver function.









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Figure 2. Experimental Workflow of the 13C-Methacetin Breath Test.



Methodological Details

The successful implementation of the MBT relies on adherence to a standardized protocol. Key parameters are summarized below.

Table 2: Summary of 13C-Methacetin Breath Test Protocol



Parameter	Specification	Notes
Patient Status	Fasting for a minimum of 8 hours.[4]	Ensures that extraneous CO2 production from food metabolism does not interfere with the test results.
Substrate & Dosage	75 mg of Methacetin-methoxy- 13C dissolved in water.[5]	This is the standard adult dose for assessing liver function.
Route of Administration	Oral.[3]	
Sample Collection	Collection of a baseline breath sample prior to substrate ingestion. Subsequent collection of breath samples at regular intervals (e.g., every 10-15 minutes) for a total duration of 60 to 120 minutes. [3][6]	Samples are collected in specialized bags.
Analytical Instrumentation	Isotope Ratio Mass Spectrometry (IRMS) or Non- Dispersive Infrared Spectrometry (NDIRS).[2][3]	These instruments measure the ratio of 13CO2 to 12CO2 in the exhaled breath.
Key Outcome Measures	Percent Dose Recovered (PDR): The percentage of the administered 13C dose exhaled as 13CO2 per hour. [2]Cumulative Percent Dose Recovered (cPDR): The cumulative percentage of the 13C dose recovered over a specified time, such as 30 or 60 minutes.[2]	These values are indicative of the rate and extent of hepatic metabolism.
Confounding Factors	Smoking and co-administration of drugs that induce or inhibit CYP1A2 (e.g., ciprofloxacin,	A thorough patient history is essential to ensure accurate interpretation of the test.



fluvoxamine) can affect the results.[4][6]

Conclusion

Methacetin-methoxy-13C is a diagnostic agent characterized by a favorable safety profile within its intended clinical application, the 13C-Methacetin Breath Test. While it is classified as "harmful if swallowed" from a regulatory standpoint, the low doses used in the MBT are considered safe and non-toxic.[3][7] The compound's utility is derived from its specific and efficient metabolism by hepatic CYP1A2. For professionals in drug development and research, it is crucial to recognize the existing gaps in the public toxicological database for this compound, particularly concerning chronic exposure and reproductive/developmental effects. The information presented in this guide, including the detailed experimental protocol for the MBT, provides a solid foundation for understanding the current state of knowledge on the safety and toxicology of Methacetin-methoxy-13C.

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